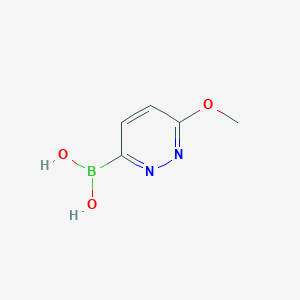
(6-Methoxypyridazin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxypyridazin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (6-Methoxypyridazin-3-yl)boronic acid typically involves the reaction of a pyridazine derivative with a boron-containing reagent. One common method is the hydroboration of an appropriate pyridazine precursor, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxypyridazin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted aromatic compounds .
Scientific Research Applications
(6-Methoxypyridazin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Boronic acids are known to inhibit serine proteases and are being explored for their potential as enzyme inhibitors.
Medicine: Research is ongoing into the use of boronic acids in the development of new pharmaceuticals, particularly in cancer therapy and antimicrobial agents.
Mechanism of Action
The mechanism of action of (6-Methoxypyridazin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 6-Chloro-2-methoxypyridine-3-boronic acid
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester
- 2-Aminopyridine-5-boronic acid pinacol ester
- 6-Hydroxypyridine-3-boronic acid pinacol ester
Uniqueness: (6-Methoxypyridazin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridazine ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of complex organic molecules and in various research applications .
Properties
Molecular Formula |
C5H7BN2O3 |
|---|---|
Molecular Weight |
153.93 g/mol |
IUPAC Name |
(6-methoxypyridazin-3-yl)boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3,9-10H,1H3 |
InChI Key |
CPUZARVOEIMAAH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN=C(C=C1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


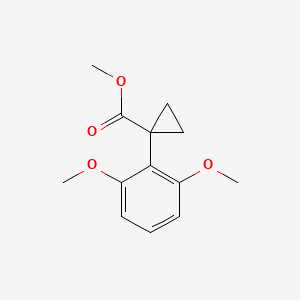
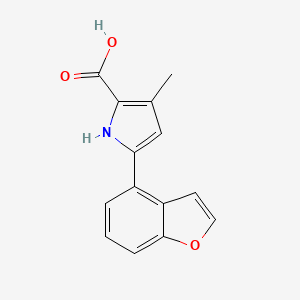
![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
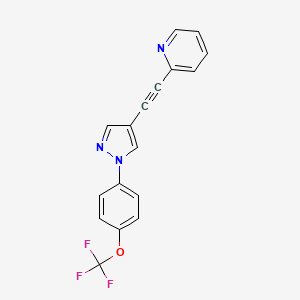
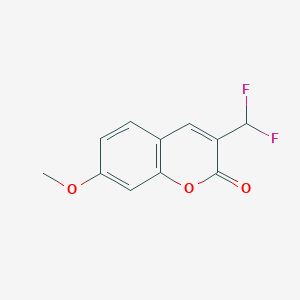

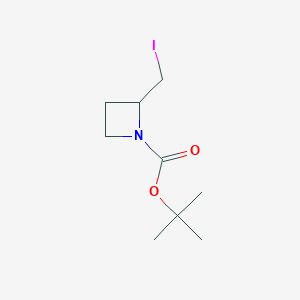


![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
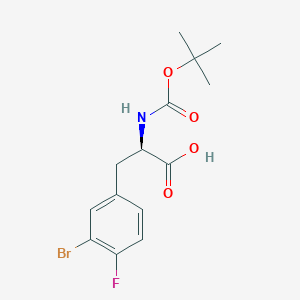
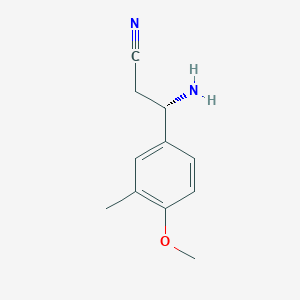
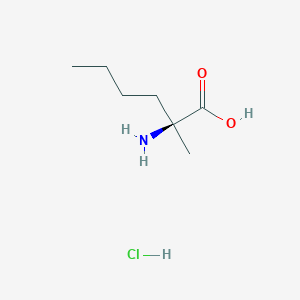
![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)
